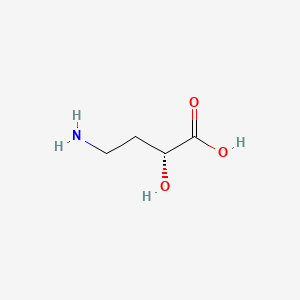

(2R)-4-氨基-2-羟基丁酸

描述

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), reactivity, and stability .科学研究应用

L-苏氨酸生物转化为2-羟基丁酸

该化合物用于大肠杆菌BL21将L-苏氨酸生物转化为2-羟基丁酸 (2-HBA)。该过程涉及重组大肠杆菌BL21通过过表达苏氨酸脱水酶和酮还原酶进行的两步全细胞生物转化 .

药物开发

“(2R)-4-氨基-2-羟基丁酸” 在药物开发中具有多种应用。它用于合成PPARα激动剂,一种用于治疗代谢综合征症状的药物 .

生物降解聚合物的生产

该化合物用于生产生物降解聚合物。它增强了通过共聚合合成的生物降解聚合物的热性能和材料性能 .

人类医学中的生物标志物

“(2R)-4-氨基-2-羟基丁酸” 在人类医学中用作生物标志物,用于早期检测胰岛素抵抗 .

抗菌活性

已注意到(2R)-4-氨基-2-羟基丁酸部分具有抗菌活性 .

减少肝损伤

作用机制

Target of Action

The primary target of (2R)-4-Amino-2-hydroxybutyric acid, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function, making it a key player in the central nervous system .

Mode of Action

(2R)-4-Amino-2-hydroxybutyric acid acts by antagonizing the NMDA receptors . This antagonism disinhibits afferents to glutamatergic principal neurons, leading to an increase in extracellular glutamate levels . (2r)-4-amino-2-hydroxybutyric acid also appears to reduce rapid glutamate release at some synapses .

Biochemical Pathways

The compound affects the glutamatergic system , which is one of the most important excitatory neurotransmitter systems in the brain . By modulating this system, (2R)-4-Amino-2-hydroxybutyric acid can influence a variety of downstream effects, including neuronal excitability, learning, and memory .

Pharmacokinetics

It is known that the compound is rapidly absorbed and distributed in the body . The compound’s ADME properties, including its absorption, distribution, metabolism, and excretion, are crucial for understanding its bioavailability and overall pharmacological effect.

Result of Action

The action of (2R)-4-Amino-2-hydroxybutyric acid results in a reduction of glutamate release, which can have a significant impact on neuronal activity . This reduction in glutamate release is thought to contribute to the compound’s rapid antidepressant action .

安全和危害

未来方向

生化分析

Biochemical Properties

(2R)-4-Amino-2-hydroxybutyric acid participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is essential for the synthesis and degradation of amino acids, playing a vital role in nitrogen metabolism .

Cellular Effects

(2R)-4-Amino-2-hydroxybutyric acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases involved in cell signaling, thereby influencing cellular responses to external stimuli. Additionally, it can impact gene expression by acting as a precursor for the synthesis of other bioactive molecules .

Molecular Mechanism

The molecular mechanism of (2R)-4-Amino-2-hydroxybutyric acid involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2R)-4-Amino-2-hydroxybutyric acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but may degrade over extended periods. Long-term exposure to (2R)-4-Amino-2-hydroxybutyric acid can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of (2R)-4-Amino-2-hydroxybutyric acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to specific organs .

Metabolic Pathways

(2R)-4-Amino-2-hydroxybutyric acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be converted into 4-aminobutyric acid (GABA), a neurotransmitter, through a series of enzymatic reactions. This conversion is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system .

Transport and Distribution

The transport and distribution of (2R)-4-Amino-2-hydroxybutyric acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The localization and accumulation of (2R)-4-Amino-2-hydroxybutyric acid can influence its activity and function within the cell .

Subcellular Localization

(2R)-4-Amino-2-hydroxybutyric acid is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can influence mitochondrial metabolism and energy production .

属性

IUPAC Name |

(2R)-4-amino-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUOMFWNDGNLBJ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415326 | |

| Record name | (2R)-4-AMINO-2-HYDROXYBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31771-40-1 | |

| Record name | (2R)-4-AMINO-2-HYDROXYBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

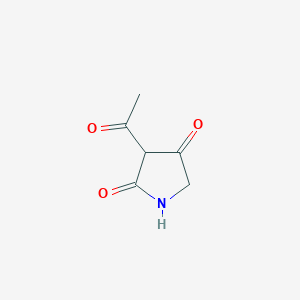

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

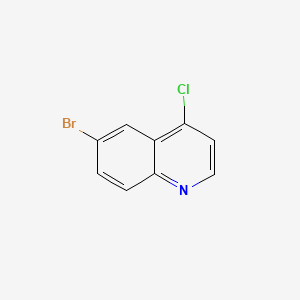

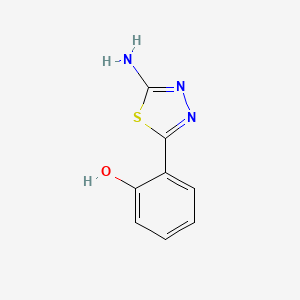

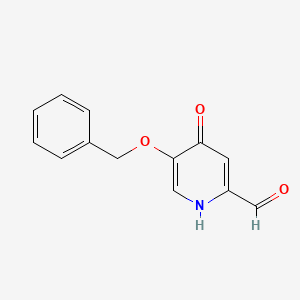

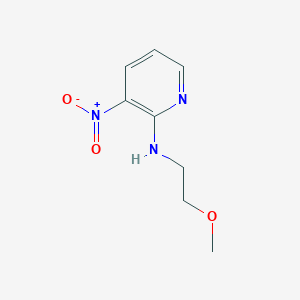

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)